Lanatoside E Lanatoside E Lanatoside E is a natural product found in Digitalis lanata with data available.
Brand Name: Vulcanchem
CAS No.: 20460-30-4
VCID: VC0532415
InChI: InChI=1S/C50H76O21/c1-22-44(69-38-16-32(55)45(23(2)64-38)70-39-17-33(66-25(4)53)46(24(3)65-39)71-47-43(59)42(58)41(57)35(19-51)68-47)31(54)15-37(63-22)67-28-9-11-48(5)27(14-28)7-8-30-29(48)10-12-49(6)40(26-13-36(56)61-20-26)34(62-21-52)18-50(30,49)60/h13,21-24,27-35,37-47,51,54-55,57-60H,7-12,14-20H2,1-6H3
SMILES: CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Molecular Formula: C50H76O21
Molecular Weight: 1013.1 g/mol

Lanatoside E

CAS No.: 20460-30-4

Cat. No.: VC0532415

Molecular Formula: C50H76O21

Molecular Weight: 1013.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lanatoside E - 20460-30-4

Specification

CAS No. 20460-30-4
Molecular Formula C50H76O21
Molecular Weight 1013.1 g/mol
IUPAC Name [6-[6-[6-[[16-formyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate
Standard InChI InChI=1S/C50H76O21/c1-22-44(69-38-16-32(55)45(23(2)64-38)70-39-17-33(66-25(4)53)46(24(3)65-39)71-47-43(59)42(58)41(57)35(19-51)68-47)31(54)15-37(63-22)67-28-9-11-48(5)27(14-28)7-8-30-29(48)10-12-49(6)40(26-13-36(56)61-20-26)34(62-21-52)18-50(30,49)60/h13,21-24,27-35,37-47,51,54-55,57-60H,7-12,14-20H2,1-6H3
Standard InChI Key YMKWEJBJAVBYHU-UHFFFAOYSA-N
Isomeric SMILES C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O
SMILES CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Canonical SMILES CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)CO)O)O)O)OC(=O)C)O
Appearance Solid powder

Introduction

Overview of Key Findings

Lanatoside E is a cardiac glycoside isolated from Digitalis lanata, characterized by a steroidal aglycone core (digoxigenin) and a tetrasaccharide chain. It exhibits cytotoxic activity against multiple cancer cell lines at nanomolar concentrations, with mechanisms involving cell cycle arrest and antiangiogenic effects. Structural differentiation from related lanatosides lies in its hydroxylation pattern and sugar moiety composition. Current research emphasizes its potential as an anticancer lead compound, though clinical applications remain exploratory.

Chemical Identity and Structural Features

Molecular Composition

Lanatoside E (C₅₀H₇₆O₂₁) has a molecular weight of 1,013.1 g/mol and a monoisotopic mass of 1,012.4879 Da . Its structure comprises:

  • Aglycone: Digoxigenin (a steroid derivative with a lactone ring).

  • Sugar chain: Glucose, 3-acetyldigitoxose, and two digitoxose units .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅₀H₇₆O₂₁
SMILESC[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC(=O)C)O
Predicted CCS (Ų)[M+H]⁺: 310.4; [M-H]⁻: 303.8

Biosynthesis and Natural Sources

Lanatoside E is biosynthesized in Digitalis lanata via hydroxylation and glycosylation of digitoxin precursors . It coexists with lanatosides A–D, differing in hydroxyl group positions and acetylation patterns .

Pharmacological Activities

Cytotoxic and Anticancer Effects

  • In vitro cytotoxicity: Lanatoside E inhibits A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells with IC₅₀ values <100 nM .

  • Mechanisms:

    • Cell cycle arrest: Induces G₂/M phase arrest in A549 cells .

    • Antiangiogenesis: Suppresses vascular growth in chick chorioallantoic membranes (CAM) at 10–50 nM .

    • Target modulation: Downregulates vasohibin-2 (VASH2), a pro-angiogenic factor .

Table 2: Cytotoxic Potency of Digitalis Cardiac Glycosides

CompoundIC₅₀ (nM) – A549IC₅₀ (nM) – HeLaKey Structural Difference
Lanatoside E42.338.7C-12 hydroxylation
Lanatoside C55.149.2Acetylated digitoxose
Digoxin68.972.4Lack of tetrasaccharide

Data sourced from .

Analytical Identification Methods

Spectroscopic Techniques

  • HRESIMS: Accurate mass determination (m/z 1,013.4952 [M+H]⁺) .

  • NMR: ¹H/¹³C NMR profiles confirm sugar linkages and aglycone structure .

  • Chromatography:

    • UHPLC-LTQ Orbitrap MS: Retention time 12.7 min (C18 column, 0.1% formic acid) .

    • HPLC-ELSD: Quantification in plant extracts with LOD 0.05 µg/mL .

Hydrolysis and Derivative Analysis

  • Acid hydrolysis yields digoxigenin, glucose, and digitoxose, confirming glycosidic bonds .

Comparative Analysis with Related Compounds

Structural Differentiation

Lanatoside E differs from lanatosides A–D by:

  • Hydroxylation: Additional hydroxyl group at C-12 vs. C-16 in lanatoside B .

  • Sugar composition: Tetrasaccharide chain vs. trilinear chains in lanatoside C .

Table 3: Lanatoside Family Comparison

CompoundMolecular FormulaKey Functional GroupsNatural Source
Lanatoside AC₄₉H₇₆O₁₉C-16 hydroxylD. lanata
Lanatoside BC₄₉H₇₆O₂₀C-12, C-16 dihydroxylD. lanata
Lanatoside EC₅₀H₇₆O₂₁C-12 hydroxyl, tetrasaccharideD. lanata

Data compiled from .

Current Research and Future Directions

Anticancer Drug Development

  • Transcriptomic profiling: Lanatoside E modulates 120+ genes in A549 cells, including VASH2, STAT3, and BAX .

  • Combination therapy: Synergistic effects with paclitaxel in reducing xenograft tumor volume by 67% .

Challenges and Opportunities

  • Toxicity: Narrow therapeutic index due to Na⁺/K⁺-ATPase inhibition .

  • Structural optimization: Semi-synthetic derivatives to enhance selectivity .

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